molecular formula C23H17ClN4O5 B11343947 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11343947
M. Wt: 464.9 g/mol
InChI Key: YLEINXBYQHNJKE-UHFFFAOYSA-N
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Description

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitrophenyl group, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the nitrophenyl group and the imidazole moiety. Common reagents used in these steps include chlorinating agents, nitrating agents, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents and reagents would also be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its imidazole moiety is particularly relevant for studying histidine-containing proteins and enzymes.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on its interaction with biological targets.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers, dyes, and coatings. Its unique chemical properties may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting enzyme activity or receptor function. The nitrophenyl group may undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The chromeno-pyrrole core can interact with hydrophobic regions of proteins or membranes, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of the chromeno-pyrrole core, along with the nitrophenyl and imidazole groups, allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H17ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

7-chloro-2-(3-imidazol-1-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN4O5/c24-15-5-6-18-17(12-15)21(29)19-20(14-3-1-4-16(11-14)28(31)32)27(23(30)22(19)33-18)9-2-8-26-10-7-25-13-26/h1,3-7,10-13,20H,2,8-9H2

InChI Key

YLEINXBYQHNJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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